molecular formula C12H12FN3OS2 B11101753 4-fluoro-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

4-fluoro-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B11101753
M. Wt: 297.4 g/mol
InChI Key: FTWLLLVYBVNSCU-UHFFFAOYSA-N
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Description

4-Fluoro-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a propylsulfanyl group at position 5 and a 4-fluorobenzamide moiety at position 2. The 1,3,4-thiadiazole scaffold is known for its diverse pharmacological activities, including anticancer, antimicrobial, and antioxidant properties . The propylsulfanyl substituent may influence lipophilicity and metabolic stability, distinguishing it from other analogs .

Properties

Molecular Formula

C12H12FN3OS2

Molecular Weight

297.4 g/mol

IUPAC Name

4-fluoro-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C12H12FN3OS2/c1-2-7-18-12-16-15-11(19-12)14-10(17)8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3,(H,14,15,17)

InChI Key

FTWLLLVYBVNSCU-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 4-fluorobenzoyl chloride with 5-(propylsulfanyl)-1,3,4-thiadiazole-2-amine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the 1,3,4-Thiadiazole Ring

The substituent at position 5 of the thiadiazole ring significantly impacts physicochemical and biological properties:

Compound Name Substituent at Position 5 Key Features
4-Fluoro-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide Propylsulfanyl Enhanced lipophilicity; potential sulfur-mediated interactions
4-Fluoro-N-[5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl]benzamide (4f) Pyridinyl Aromatic π-π stacking potential; basic nitrogen for solubility modulation
4-Fluoro-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]benzamide Thienyl Increased aromaticity; altered electronic properties vs. alkyl chains
2-Bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide 2-Chlorophenyl Halogen-mediated bioactivity; steric bulk may hinder binding

Key Observations :

  • Propylsulfanyl vs.
  • Fluorine vs. Bromine/Chlorine : Fluorine’s smaller size and electronegativity reduce steric hindrance and polarize the benzamide carbonyl, enhancing hydrogen-bonding capacity .
Spectroscopic and Structural Comparisons

Infrared (IR) Spectroscopy :

  • C=O Stretch: Target compound: ~1660–1680 cm⁻¹ (consistent with benzamide carbonyl) . N-(5-(2-cyanoacetamido)-1,3,4-thiadiazol-2-yl)benzamide (3): 1682 cm⁻¹ (cyano group conjugation lowers carbonyl frequency) .
  • S-H/C-S Stretch :
    • Propylsulfanyl: Absence of S-H stretch (~2500–2600 cm⁻¹) confirms thione tautomer dominance, similar to 1,2,4-triazoles .

¹H NMR :

  • Fluorobenzamide Protons :
    • Target compound: δ 7.8–8.1 ppm (para-fluorine deshields aromatic protons) .
    • 2-Methoxy analog (4g): δ 6.9–7.5 ppm (methoxy electron-donating effect shields protons) .

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